Cas no 59489-72-4 (5-(4-Chlorophenyl)pyrazin-2-amine)
5-(4-Chlorophenyl)pyrazin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Chlorophenyl)pyrazin-2-amine
- 5-(4-chloro-phenyl)-pyrazin-2-ylamine
- 59489-72-4
- 5-(4-Chlorophenyl)-2-pyrazinamine
- A1-07931
- SCHEMBL2322762
- AKOS014889301
- 5-(4-chlorophenyl)pyrazin-2-ylamine
- DB-397472
- PyrazinaMine, 5-(4-chlorophenyl)
- DTXSID40608802
- LGVCMQGHHBAYBA-UHFFFAOYSA-N
-
- Inchi: 1S/C10H8ClN3/c11-8-3-1-7(2-4-8)9-5-14-10(12)6-13-9/h1-6H,(H2,12,14)
- InChI Key: LGVCMQGHHBAYBA-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)C1C=NC(=CN=1)N
Computed Properties
- Exact Mass: 205.0406750g/mol
- Monoisotopic Mass: 205.0406750g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 180
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 51.8Ų
5-(4-Chlorophenyl)pyrazin-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C184835-250mg |
5-(4-Chlorophenyl)pyrazin-2-amine |
59489-72-4 | 250mg |
$ 490.00 | 2022-06-06 | ||
| TRC | C184835-500mg |
5-(4-Chlorophenyl)pyrazin-2-amine |
59489-72-4 | 500mg |
$ 810.00 | 2022-06-06 | ||
| Chemenu | CM168080-1g |
5-(4-chlorophenyl)pyrazin-2-amine |
59489-72-4 | 95% | 1g |
$729 | 2021-08-05 | |
| Chemenu | CM168080-1g |
5-(4-chlorophenyl)pyrazin-2-amine |
59489-72-4 | 95% | 1g |
$697 | 2023-03-04 | |
| Alichem | A099001260-1g |
5-(4-Chlorophenyl)pyrazin-2-amine |
59489-72-4 | 95% | 1g |
$678.24 | 2023-09-01 | |
| A2B Chem LLC | AH02728-1g |
5-(4-Chlorophenyl)pyrazin-2-amine |
59489-72-4 | 95% | 1g |
$624.00 | 2024-04-19 | |
| A2B Chem LLC | AH02728-5g |
5-(4-Chlorophenyl)pyrazin-2-amine |
59489-72-4 | 95% | 5g |
$1045.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1738847-1g |
5-(4-Chlorophenyl)pyrazin-2-amine |
59489-72-4 | 98% | 1g |
¥5275.00 | 2024-05-07 | |
| Crysdot LLC | CD11097775-1g |
5-(4-Chlorophenyl)pyrazin-2-amine |
59489-72-4 | 95+% | 1g |
$772 | 2024-07-18 |
5-(4-Chlorophenyl)pyrazin-2-amine Related Literature
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
-
Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
Additional information on 5-(4-Chlorophenyl)pyrazin-2-amine
Introduction to 5-(4-Chlorophenyl)pyrazin-2-amine (CAS No. 59489-72-4)
5-(4-Chlorophenyl)pyrazin-2-amine, with the CAS number 59489-72-4, is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazines and is characterized by its unique structural features, including a chlorophenyl substituent and an amino group. The combination of these functional groups imparts specific chemical and biological properties that make it a valuable candidate for various applications, particularly in drug discovery and development.
The chemical structure of 5-(4-Chlorophenyl)pyrazin-2-amine consists of a pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of the chlorophenyl group at the 5-position of the pyrazine ring and the amino group at the 2-position confers distinct reactivity and biological activity. These structural elements are crucial for its potential therapeutic applications, as they can interact with specific biological targets, such as enzymes, receptors, or ion channels.
Recent studies have explored the pharmacological properties of 5-(4-Chlorophenyl)pyrazin-2-amine. One notable area of research is its potential as an antitumor agent. In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis through the modulation of key signaling pathways, such as the PI3K/AKT and MAPK pathways. These findings suggest that 5-(4-Chlorophenyl)pyrazin-2-amine could be a promising lead compound for the development of novel anticancer drugs.
In addition to its antitumor activity, 5-(4-Chlorophenyl)pyrazin-2-amine has also been investigated for its potential as an anti-inflammatory agent. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. Preclinical studies have shown that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. The anti-inflammatory effects are attributed to its ability to modulate the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the regulation of inflammatory responses.
The synthesis of 5-(4-Chlorophenyl)pyrazin-2-amine has been well-documented in the literature. One common synthetic route involves the reaction of 4-chlorobenzoyl chloride with hydrazine hydrate to form 4-chlorobenzohydrazide, followed by cyclization with formamide to yield the desired product. This synthetic method is efficient and scalable, making it suitable for both laboratory-scale synthesis and industrial production. The purity and quality of the synthesized compound can be assessed using various analytical techniques, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
The physicochemical properties of 5-(4-Chlorophenyl)pyrazin-2-amine are also important for its pharmaceutical applications. It is a solid at room temperature with a melting point ranging from 160 to 163°C. The compound is moderately soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water. These properties need to be considered when designing formulations for preclinical and clinical studies.
In terms of safety and toxicity, preliminary studies have indicated that 5-(4-Chlorophenyl)pyrazin-2-amine exhibits low toxicity in vitro and in vivo. However, further investigations are necessary to fully understand its safety profile, especially in long-term use scenarios. Preclinical toxicology studies are essential to evaluate potential adverse effects on major organs and systems, as well as to determine safe dosing regimens for clinical trials.
The potential therapeutic applications of 5-(4-Chlorophenyl)pyrazin-2-amine extend beyond cancer and inflammatory diseases. Recent research has also explored its neuroprotective effects in models of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In these studies, the compound has shown promise in reducing oxidative stress and preventing neuronal cell death, suggesting its potential as a neuroprotective agent.
In conclusion, 5-(4-Chlorophenyl)pyrazin-2-amine (CAS No. 59489-72-4) is a multifaceted compound with diverse biological activities that make it an attractive candidate for drug development. Its antitumor, anti-inflammatory, and neuroprotective properties have been validated through various preclinical studies, highlighting its potential therapeutic value. Further research is warranted to optimize its pharmacological profile and advance it towards clinical evaluation.
59489-72-4 (5-(4-Chlorophenyl)pyrazin-2-amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)